molecular formula C12H10N2O3S B225425 N-(4-Methyl-thiazol-2-yl)-phthalamic acid

N-(4-Methyl-thiazol-2-yl)-phthalamic acid

Cat. No. B225425
M. Wt: 262.29 g/mol
InChI Key: DNTCZUHQOQFZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-thiazol-2-yl)-phthalamic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the thiazole family of compounds, which are known to have a variety of biological activities.

Mechanism of Action

N-(4-Methyl-thiazol-2-yl)-phthalamic acid is believed to act as a competitive inhibitor of certain enzymes, such as carbonic anhydrase. It may also have other mechanisms of action, such as the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, this compound may have limitations in terms of its specificity and selectivity for certain enzymes and proteins.

Future Directions

There are several future directions for research on N-(4-Methyl-thiazol-2-yl)-phthalamic acid. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as in the treatment of cancer or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

N-(4-Methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methylthiazole-2-carboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

N-(4-Methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of potential applications in scientific research. It has been used as a ligand for the study of protein-ligand interactions, as well as a tool for the identification of new drug targets. This compound has also been used as a probe for the study of enzyme activity and inhibition.

properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H10N2O3S/c1-7-6-18-12(13-7)14-10(15)8-4-2-3-5-9(8)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)

InChI Key

DNTCZUHQOQFZCB-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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